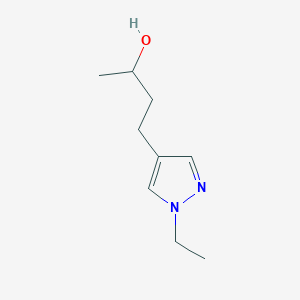
4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-ol is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-ol typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with a suitable Grignard reagent, followed by a reduction step. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: Grignard reagent (e.g., methylmagnesium bromide), reducing agent (e.g., lithium aluminum hydride)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: Further reduction to the corresponding alkane using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions at the hydroxyl group using reagents like tosyl chloride to form tosylates.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, room temperature
Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature
Substitution: Tosyl chloride in pyridine, room temperature
Major Products Formed
Oxidation: 4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-one
Reduction: 4-(1-Ethyl-1h-pyrazol-4-yl)butane
Substitution: 4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-yl tosylate
Applications De Recherche Scientifique
4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-ol has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-Pyrazol-4-yl)butan-2-ol: Lacks the ethyl group, which may affect its reactivity and biological activity.
4-(1-Phenyl-1H-pyrazol-4-yl)butan-2-ol: Contains a phenyl group instead of an ethyl group, leading to different steric and electronic properties.
Uniqueness
4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-ol is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its chemical reactivity and biological interactions. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C9H16N2O |
|---|---|
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
4-(1-ethylpyrazol-4-yl)butan-2-ol |
InChI |
InChI=1S/C9H16N2O/c1-3-11-7-9(6-10-11)5-4-8(2)12/h6-8,12H,3-5H2,1-2H3 |
Clé InChI |
JKSRPRFQOURFJL-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)CCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{5-Methylspiro[2.3]hexan-5-yl}methanol](/img/structure/B15321029.png)
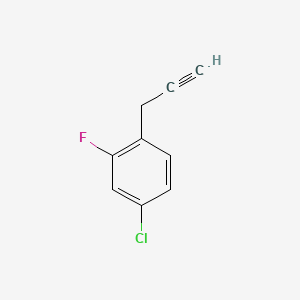

![1-{6-Chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-one](/img/structure/B15321037.png)
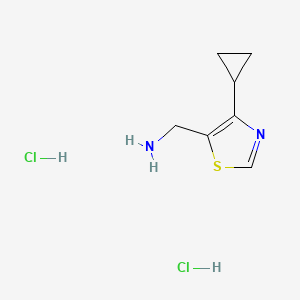
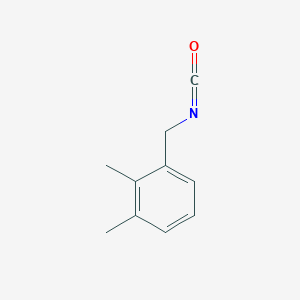
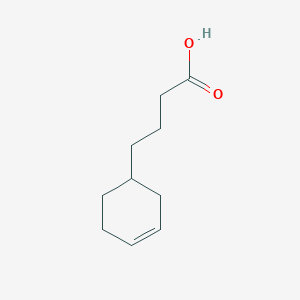
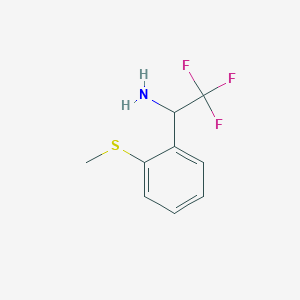
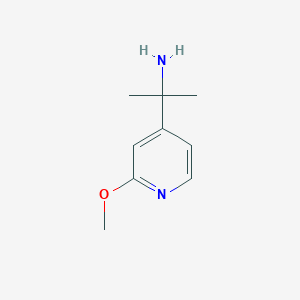

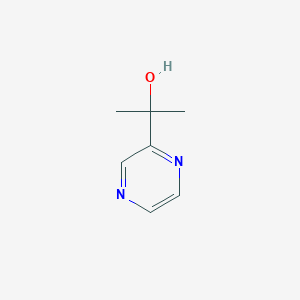
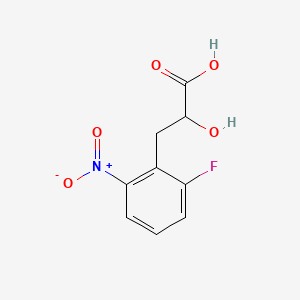
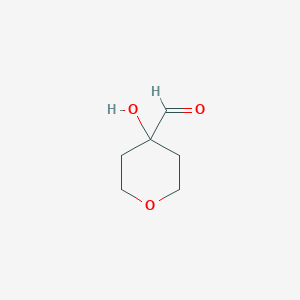
![Sodium2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15321118.png)
